molecular formula C14H13Cl2N3O4S B2365930 Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate CAS No. 1203421-59-3

Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate

Cat. No. B2365930
CAS RN: 1203421-59-3
M. Wt: 390.24
InChI Key: KRMXKMCRBNCPEX-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Chemical Synthesis and Properties

Research on thiazolo[5,4-d]pyrimidines has demonstrated the use of ethyl chloroformate/DMF mixture for ring closure, producing compounds with activity against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988). Another study synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, exploring its auxin activities and anti-blastic properties to wheat gemma, although with not high activities (Yue et al., 2010).

Antimicrobial and Antioxidant Activities

Compounds with structural similarities, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have been synthesized and shown excellent antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016). This highlights the potential of thiazole derivatives in pharmacological contexts.

Synthetic Methodologies

Significant advancements have been made in the synthesis of related thiazole compounds. For instance, novel thiazole compounds containing ether structures have been synthesized, showing certain fungicidal activities (Li-ga, 2015). Another study presented a regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating a complete reversal of regioselectivity in synthesis (Ashton & Doss, 1993).

Biological Activities

Ethyl 5-chloroimidazole-4-carboxylate, a compound with a related chemical structure, has been synthesized and evaluated, leading to its conversion into histamine H2-receptor antagonists, indicating the potential for medicinal applications (Brown et al., 1980).

properties

IUPAC Name

ethyl 5-chloro-2-[(5-chloro-2-methoxyphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4S/c1-3-23-12(20)10-11(16)24-14(18-10)19-13(21)17-8-6-7(15)4-5-9(8)22-2/h4-6H,3H2,1-2H3,(H2,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMXKMCRBNCPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=C(C=CC(=C2)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-2-(3-(5-chloro-2-methoxyphenyl)ureido)thiazole-4-carboxylate

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